rac N-Demethyl Dapoxetine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

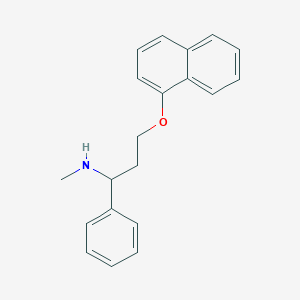

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472441 | |

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119357-18-5 | |

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of rac N-Demethyl Dapoxetine

An In-depth Technical Guide to the Synthesis and Characterization of rac N-Demethyl Dapoxetine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic N-Demethyl Dapoxetine, the primary active metabolite of Dapoxetine.[1] Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) uniquely developed for the on-demand treatment of premature ejaculation (PE).[1][2] Understanding the synthesis and analytical profile of its major metabolite is crucial for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry. This document details a robust synthetic pathway, purification protocols, and a full suite of characterization techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol is presented as a self-validating system for reproducibility in a research setting.

Introduction and Significance

Dapoxetine, (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is distinguished from other SSRIs by its rapid absorption and elimination, making it suitable for as-needed treatment rather than chronic administration.[1][3] Upon administration, it is extensively metabolized in the liver and kidneys, primarily through N-demethylation, N-oxidation, and hydroxylation, mediated by cytochrome P450 enzymes like CYP2D6 and CYP3A4.[1][4]

The N-demethylation pathway leads to the formation of N-Demethyl Dapoxetine (Desmethyldapoxetine), which is a major and pharmacologically active metabolite.[1][5] While present in the plasma at lower concentrations than the parent drug, its activity is roughly equipotent to Dapoxetine.[1] Therefore, having access to a well-characterized standard of racemic N-Demethyl Dapoxetine is essential for a variety of research applications:

-

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To accurately quantify the metabolite in biological matrices and understand the metabolic profile of Dapoxetine.

-

Reference Standard: For analytical method development and validation in quality control (QC) laboratories.[6]

-

Pharmacological Research: To investigate the specific contributions of the metabolite to the overall therapeutic effect and side-effect profile of Dapoxetine.

This guide presents a logical and practical approach to the laboratory-scale synthesis and rigorous characterization of the racemic form of this key metabolite.

Synthesis of this compound

The synthesis of N-Demethyl Dapoxetine can be efficiently achieved by adapting established routes for Dapoxetine itself.[7] The core strategy involves the synthesis of a key alcohol intermediate, its conversion to a species with a good leaving group, and subsequent nucleophilic substitution with methylamine. This approach avoids the direct demethylation of Dapoxetine, which can be challenging, and instead builds the desired N-methyl functionality directly into the molecule.

Synthetic Workflow Overview

The proposed synthesis is a three-step process starting from commercially available 3-chloro-1-phenyl-1-propanol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of rac-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

-

Rationale: This step involves a Williamson ether synthesis. 1-naphthol is deprotonated by a strong base (sodium hydroxide) to form a nucleophilic naphthoxide ion, which then displaces the chloride from rac-3-chloro-1-phenyl-1-propanol. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction.[7]

-

Procedure:

-

To a solution of rac-3-chloro-1-phenyl-1-propanol (1.0 eq) in DMF, add 1-naphthol (1.1 eq) and powdered sodium hydroxide (1.5 eq).

-

Stir the reaction mixture vigorously at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol product, which can be purified by column chromatography on silica gel.

-

Step 2: Mesylation of rac-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) makes it an excellent leaving group for the subsequent nucleophilic substitution. Methanesulfonyl chloride (MsCl) is used for this transformation in the presence of a base like triethylamine (Et3N) to neutralize the HCl byproduct.[7]

-

Procedure:

-

Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

-

Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

-

Step 3: Synthesis of this compound

-

Rationale: This is the final step where the amine functionality is introduced. The mesylate intermediate undergoes an SN2 reaction with methylamine. An aqueous solution of methylamine is a convenient and effective source of the nucleophile.

-

Procedure:

-

Dissolve the crude mesylate from Step 2 in a suitable solvent like tetrahydrofuran (THF).

-

Add an excess of aqueous methylamine solution (e.g., 40% in water, ~5-10 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup by adding water and extracting the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Purification and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Purification by HPLC

-

Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of the final compound and for its purification. A C18 column is typically used, and the mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8]

-

Protocol: Analytical HPLC

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH adjusted to ~6.0).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.[9]

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is determined by the relative peak area.

-

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Physicochemical and Spectroscopic Characterization

The identity of the synthesized compound is confirmed by mass spectrometry and NMR spectroscopy. The data should align with the expected values for the target structure.

Table 1: Summary of Characterization Data for this compound

| Parameter | Expected Value / Observation | Source(s) |

| IUPAC Name | N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | [10] |

| CAS Number | 119357-18-5 | [10][11] |

| Molecular Formula | C₂₀H₂₁NO | [10][11] |

| Molecular Weight | 291.39 g/mol | [11] |

| Monoisotopic Mass | 291.1623 g/mol | [10] |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z ≈ 292.17. Key fragments expected at m/z 144 (naphthyloxy), 117 (phenylpropyl fragment). | [12] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1-8.1 (m, 12H, Ar-H), ~4.5 (m, 1H, CH-N), ~3.8-4.2 (m, 2H, CH₂-O), ~2.4 (s, 3H, N-CH₃), ~2.2 (m, 2H, CH₂-CH₂), ~1.5 (br s, 1H, N-H). | Predicted |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~154 (Ar C-O), ~120-145 (Ar-C), ~68 (CH₂-O), ~60 (CH-N), ~40 (CH₂-CH₂), ~34 (N-CH₃). | Predicted |

Note: NMR chemical shifts are predicted based on the structure and standard values. The exact shifts may vary. The presence of the N-H proton signal in ¹H NMR may be broad and its chemical shift can be variable.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis and characterization of this compound. By adapting a known synthetic route for Dapoxetine, the target metabolite can be obtained in good purity. The detailed protocols for synthesis, purification, and characterization provide researchers with the necessary tools to produce and validate this important compound for use as an analytical reference standard in metabolic and pharmacokinetic studies. The emphasis on the rationale behind each step ensures that the procedures are not merely followed, but understood, allowing for informed troubleshooting and adaptation.

References

-

WO2008035358A2 - Process for preparing dapoxetine - Google Patents.

-

CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents.

-

CN104496830A - Dapoxetine hydrochloride synthetic method - Google Patents.

-

Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka | Patsnap.

-

CN103304434A - Novel synthesizing method of dapoxetine - Google Patents.

-

This compound | C20H21NO | CID 11779061 - PubChem - NIH.

-

An In-depth Technical Guide to the Synthesis and Characterization of Dapoxetine-d6 - Benchchem.

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - ResearchGate.

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - MDPI.

-

Dapoxetine N-Desmethyl | CAS 119357-18-5 - Veeprho.

-

Susten | 30 mg | Tablet - MedEx.

-

Dapoxetine | C21H23NO | CID 71353 - PubChem - NIH.

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride - ResearchGate.

-

Molecular structure of dapoxetine - ResearchGate.

-

CN109369424A - A kind of purification process of dapoxetine hydrochloride - Google Patents.

-

(R)-N-Desmethyl Dapoxetine HCl - Axios Research.

-

Dapoxetine - Wikipedia.

-

Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC - PubMed Central.

-

Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets - IJPSR.

-

Dapoxetine and the treatment of premature ejaculation - PMC - PubMed Central - NIH.

-

Dapoxetine (hydrochloride) - Cayman Chemical.

-

NMR, CD and UV spectroscopic studies reveal uncommon binding modes of dapoxetine to native cyclodextrins - RSC Publishing.

-

This compound | CAS 119357-18-5 - SCBT.

-

CN118955306A - A process improvement method for dapoxetine hydrochloride - Google Patents.

-

rac-N-Desmethyl Dapoxetine-D7 (HCl) - Veeprho.

-

Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC - PubMed Central.

-

Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine - ScienceDirect.

-

This compound CAS#: 119357-18-5 - ChemicalBook.

-

Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms - ResearchGate.

-

Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride - Pak. J. Pharm. Sci.

-

Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation - ResearchGate.

-

NMR Solvent Data Chart - Cambridge Isotope Laboratories, Inc.

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-N-Desmethyl Dapoxetine HCl | Axios Research [axios-research.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C20H21NO | CID 11779061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of rac N-Demethyl Dapoxetine

Introduction

rac N-Demethyl Dapoxetine, a primary and pharmacologically active metabolite of Dapoxetine, represents a critical molecule in the study of Dapoxetine's pharmacokinetics and metabolism.[1][2] Dapoxetine itself is a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation.[1][3] Understanding the properties of its metabolites is paramount for drug development professionals and researchers, as these compounds influence the parent drug's overall efficacy, safety profile, and duration of action. Desmethyldapoxetine is noted to be roughly equipotent to its parent compound, Dapoxetine.[1]

This technical guide provides a comprehensive exploration of the chemical properties of racemic N-Demethyl Dapoxetine. It further details a robust, multi-technique workflow for its definitive structure elucidation, grounded in field-proven methodologies. The protocols and explanations herein are designed to offer both theoretical understanding and practical guidance for scientists engaged in pharmaceutical analysis, impurity profiling, and metabolic studies.

Core Physicochemical Properties

This compound, systematically named N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is the result of N-demethylation of the parent Dapoxetine molecule, a common metabolic pathway mediated by hepatic enzymes like CYP2D6 and CYP3A4.[1][3] The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

Below is a summary of its key computed and experimental properties, essential for analytical method development and chemical handling.

| Property | Value | Source |

| IUPAC Name | N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

| Synonyms | rac-N-Desmethyl Dapoxetine, Desmethyldapoxetine | [4][5] |

| CAS Number | 119357-18-5 (Racemic Free Base) | [4][5][6] |

| Molecular Formula | C₂₀H₂₁NO | [4][6][7] |

| Molecular Weight | 291.4 g/mol | [4][7] |

| Exact Mass | 291.162314293 Da | [4] |

| Predicted pKa | 9.21 ± 0.20 | [8] |

| Predicted XLogP3 | 4.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Predicted Boiling Point | 459.5 ± 38.0 °C | [8] |

Proposed Synthetic Pathway for Reference Standard

While N-Demethyl Dapoxetine is primarily formed through metabolism, the synthesis of a racemic reference standard is crucial for analytical quantification and characterization. A logical and efficient synthetic route can be adapted from patented methods for preparing Dapoxetine and its chiral impurities.[9][10] The following pathway starts from a commercially available precursor and proceeds through activation and substitution steps.

The causality behind this proposed synthesis lies in its efficiency. It begins with the reduction of a ketone to form a racemic alcohol, a standard and high-yielding transformation. The subsequent activation of the hydroxyl group as a mesylate creates an excellent leaving group, facilitating a clean SN2 reaction with methylamine to yield the target secondary amine. This avoids the complexities of direct reductive amination with formaldehyde which can be difficult to control and may lead to the dimethylated product (Dapoxetine).

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is the cornerstone for both isolating the compound and assessing its purity. For N-Demethyl Dapoxetine, a reversed-phase method is highly effective.

Expertise & Rationale: The choice of a C18 column is based on the molecule's hydrophobic nature, attributed to its phenyl and naphthyl rings. [11][12]The mobile phase, an acidic mixture of acetonitrile and water, ensures the amine is protonated, leading to sharp, symmetrical peaks and preventing tailing. UV detection at ~290 nm is selected because the naphthalene chromophore provides strong absorbance at this wavelength, ensuring high sensitivity. [13] Protocol: Reversed-Phase HPLC Purity Assessment

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 290 nm.

-

Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at 1 mg/mL.

Protocol: Chiral Separation To resolve the racemic mixture into its constituent (R) and (S) enantiomers, a specialized chiral stationary phase is required.

-

Column: Polysaccharide-based chiral column (e.g., Lux Cellulose-3). [14]2. Mobile Phase: Isocratic mixture of an alcohol (e.g., ethanol) and a non-polar modifier (e.g., hexane) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 290 nm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial clues about the molecule's substructures. High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is indispensable.

Expertise & Rationale: Electrospray Ionization (ESI) in positive mode is the ideal ionization technique because the secondary amine is basic and readily accepts a proton to form a stable [M+H]⁺ ion. The resulting high-resolution mass of this ion allows for the unambiguous determination of the elemental formula (C₂₀H₂₁NO). Tandem MS (MS/MS) of the [M+H]⁺ precursor ion will induce fragmentation at the molecule's weakest bonds. The expected fragmentation pattern, similar to that of Dapoxetine, would involve cleavage of the ether linkage and the propyl chain, providing confirmatory structural data. [15] Protocol: LC-MS/MS Analysis

-

LC System: Couple the HPLC system described in 3.1 to the mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

-

Full Scan (MS1): Acquire data from m/z 100-500 to detect the [M+H]⁺ ion.

-

Tandem MS (MS2): Isolate the precursor ion (m/z ~292.17) and apply collision-induced dissociation (CID) energy.

-

Expected Precursor Ion [M+H]⁺: m/z 292.1701 (Calculated for C₂₀H₂₂NO⁺).

-

Key Expected Fragment Ions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structure elucidation, providing an unambiguous map of the carbon-hydrogen framework. A suite of 1D and 2D experiments is required for complete assignment.

Expertise & Rationale: The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for complete, self-validating assignment. ¹H NMR confirms the number and environment of all protons. COSY establishes proton-proton adjacencies (e.g., tracing the -CH-CH₂-CH₂- spin system). HSQC directly correlates each proton to its attached carbon. Finally, HMBC reveals long-range (2-3 bond) correlations, which are critical for piecing the molecular fragments together, such as connecting the naphthyl group to the propyl chain via the ether oxygen.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Spectrometer: 400 MHz or higher field strength.

-

Experiments:

-

¹H NMR (1D)

-

¹³C{¹H} NMR (1D)

-

²D COSY (Correlation Spectroscopy)

-

²D HSQC (Heteronuclear Single Quantum Coherence)

-

²D HMBC (Heteronuclear Multiple Bond Correlation)

-

Predicted NMR Data (in CDCl₃, approximate shifts)

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale / HMBC Correlations |

| Phenyl-C1' | - | ~142 | Quaternary carbon attached to propyl chain. |

| Phenyl-C2'/6' | 7.2-7.4 (m) | ~126 | Aromatic CH. |

| Phenyl-C3'/5' | 7.2-7.4 (m) | ~128 | Aromatic CH. |

| Phenyl-C4' | 7.2-7.4 (m) | ~127 | Aromatic CH. |

| Naphthyl-C1'' | - | ~154 | Quaternary carbon attached to ether oxygen. |

| Naphthyl-H/C | 6.8-8.2 (m, 7H) | ~105-135 | Complex aromatic signals of the naphthyl system. |

| CH-N (C1) | ~3.6 (dd) | ~62 | Methine proton, deshielded by phenyl and nitrogen. Correlates to Phenyl-C2'/6' and C2. |

| O-CH₂ (C3) | ~4.2 (t) | ~68 | Methylene protons deshielded by ether oxygen. Correlates to Naphthyl-C1''. |

| CH₂ (C2) | ~2.2 (m) | ~38 | Methylene protons of the propyl chain. |

| N-CH₃ | ~2.4 (s) | ~34 | Methyl protons on nitrogen. Correlates to C1. |

| N-H | ~1.8 (br s) | - | Broad, exchangeable proton. |

Conclusion

This compound is a molecule of significant interest in the clinical and developmental lifecycle of Dapoxetine. Its characterization is not merely an academic exercise but a regulatory and scientific necessity. The integrated analytical workflow presented in this guide—leveraging the separation power of HPLC, the formula-defining accuracy of HRMS, and the definitive structural insight of NMR—provides a robust framework for its unambiguous identification. By understanding the causality behind methodological choices, researchers can confidently apply these techniques to characterize N-Demethyl Dapoxetine and other related substances, ensuring the quality, safety, and efficacy of pharmaceutical products.

References

-

Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

-

Veeprho. (n.d.). Dapoxetine N-Desmethyl | CAS 119357-18-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11779061, this compound. Retrieved from [Link]

-

SynZeal. (n.d.). Dapoxetine Impurities. Retrieved from [Link]

-

Skibiński, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(13), 3794. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dapoxetine Hydrochloride? Retrieved from [Link]

-

MedEx. (n.d.). Dapotin 30 mg Tablet. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]

- Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity.

-

Tóth, G., et al. (2020). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Journal of Chromatography A. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1202160-36-8, (R)-N-DeMethyl Dapoxetine. Retrieved from [Link]

-

SynZeal. (n.d.). Dapoxetine Impurity A | 908291-72-5. Retrieved from [Link]

- Google Patents. (n.d.). CN107935866A - The preparation method of dapoxetine hydrochloride impurity.

-

Ananda, S., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample. Retrieved from [Link]

-

MDPI. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Dapoxetine Hydrochloride-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure elucidation of a process-related impurity of dapoxetine. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71353, Dapoxetine. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure of dapoxetine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Retrieved from [Link]

-

SciSpace. (2005). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. Retrieved from [Link]

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. Dapotin | 30 mg | Tablet | ডেপোটিন ৩০ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]

- 4. This compound | C20H21NO | CID 11779061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. This compound | CAS: 119357-18-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. N-Desmethyl Dapoxetine HCl - SRIRAMCHEM [sriramchem.com]

- 8. Cas 1202160-36-8,(R)-N-DeMethyl Dapoxetine | lookchem [lookchem.com]

- 9. CN107935866B - Preparation method of dapoxetine hydrochloride impurity - Google Patents [patents.google.com]

- 10. CN107935866A - The preparation method of dapoxetine hydrochloride impurity - Google Patents [patents.google.com]

- 11. ijrpc.com [ijrpc.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. pak.elte.hu [pak.elte.hu]

- 15. mdpi.com [mdpi.com]

In vitro metabolism of Dapoxetine to N-Demethyl Dapoxetine

An In-Depth Technical Guide to the In Vitro Metabolism of Dapoxetine to N-Demethyl Dapoxetine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its unique pharmacokinetic profile, featuring rapid absorption and elimination, making it suitable for the on-demand treatment of premature ejaculation (PE).[1][2] A critical step in its biotransformation is the N-demethylation to its primary active metabolite, N-demethyl dapoxetine (also known as desmethyldapoxetine). Understanding the enzymology and kinetics of this pathway is paramount for predicting drug-drug interactions, inter-individual variability, and overall clinical efficacy. This guide provides a comprehensive technical overview and field-proven protocols for studying the in vitro N-demethylation of dapoxetine using human liver microsomes, the industry-standard model for Phase I metabolism studies.

Introduction: The Metabolic Significance of Dapoxetine N-Demethylation

Dapoxetine is extensively metabolized in the liver, with N-demethylation being one of the principal biotransformation pathways alongside N-oxidation, naphthyl hydroxylation, and subsequent glucuronidation and sulfation.[3][4] This reaction is catalyzed primarily by cytochrome P450 (CYP) enzymes. The resulting metabolite, N-demethyl dapoxetine, is also pharmacologically active, although it is a weaker SSRI.[5] Therefore, characterizing the conversion of the parent drug to this metabolite is a crucial component of its preclinical and clinical pharmacological assessment.

The primary enzymes implicated in dapoxetine's metabolism are CYP2D6 and CYP3A4 , with a potential minor contribution from flavin-containing monooxygenase 1 (FMO1).[4][5][6][7][8] The significant involvement of CYP2D6, an enzyme known for its high degree of genetic polymorphism, underscores the importance of in vitro studies to anticipate potential variations in patient response and safety profiles.[6][9]

This guide focuses on the use of human liver microsomes (HLMs), a subcellular fraction of the liver endoplasmic reticulum that is an enriched source of CYP enzymes.[10][11][12][13] HLMs provide a robust, reproducible, and cost-effective system for determining key metabolic parameters such as intrinsic clearance, reaction kinetics, and enzyme contribution.[12][14]

The N-Demethylation Pathway

The core metabolic reaction discussed is the enzymatic removal of a methyl group from the tertiary amine of dapoxetine, yielding N-demethyl dapoxetine.

Caption: Metabolic conversion of Dapoxetine to N-Demethyl Dapoxetine.

Experimental Design: A Framework for In Vitro Analysis

A thorough in vitro investigation of dapoxetine N-demethylation involves three key stages:

-

Metabolic Stability Assay: To determine the rate at which dapoxetine is consumed by liver microsomes.

-

Enzyme Kinetics (Michaelis-Menten): To characterize the affinity (Kₘ) and maximum velocity (Vₘₐₓ) of the enzymes responsible for the conversion.

-

Reaction Phenotyping: To identify the specific CYP isoforms that catalyze the N-demethylation reaction.

The workflow below illustrates the general process for conducting these studies.

Caption: General experimental workflow for an in vitro metabolism assay.

Detailed Experimental Protocol: N-Demethylation Kinetics in Human Liver Microsomes

This protocol provides a self-validating system for determining the Michaelis-Menten kinetics of dapoxetine N-demethylation. The inclusion of appropriate controls ensures that the observed metabolite formation is a direct result of NADPH-dependent enzymatic activity.

Materials and Reagents

-

Dapoxetine Hydrochloride: Analytical standard grade.

-

N-Demethyl Dapoxetine: Analytical standard for quantification.

-

Pooled Human Liver Microsomes (HLMs): From a reputable supplier (e.g., Corning, Sekisui XenoTech), stored at -80°C.

-

NADPH Regenerating System (or NADPH direct): A common system consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[15] Direct addition of NADPH is also standard.[10][16]

-

Potassium Phosphate Buffer: 100 mM, pH 7.4.

-

Magnesium Chloride (MgCl₂): Required if using an NADPH regenerating system.[15]

-

Internal Standard (IS): A structurally similar but distinct compound for LC-MS/MS analysis (e.g., Dapoxetine-d7, Carbamazepine).[17][18]

-

Quenching Solution: Acetonitrile (ACN) or Methanol, chilled, containing the IS.

-

Instrumentation: Calibrated incubator/shaker, centrifuge, and a validated LC-MS/MS system.

Step-by-Step Methodology

Step 1: Preparation of Solutions

-

Dapoxetine Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in a suitable solvent like DMSO or methanol. Causality Insight: A high concentration minimizes the volume of organic solvent added to the incubation, which should be kept below 1% (v/v) to prevent enzyme inhibition.[12][16]

-

Working Solutions: Serially dilute the stock solution to create a range of concentrations for the kinetic assay. To determine Michaelis-Menten kinetics, a wide range of concentrations spanning the expected Kₘ should be used (e.g., 0, 1, 10, 50, 100, 200, 500, 1000 µM).[16]

-

NADPH Solution: Prepare a 20 mM NADPH stock solution in phosphate buffer. Keep on ice.[10]

-

HLM Suspension: Thaw pooled HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute with cold phosphate buffer to a working concentration of 2x the final desired concentration (e.g., 1.0 mg/mL for a final concentration of 0.5 mg/mL).

Step 2: Incubation Procedure

-

Set up duplicate or triplicate reactions in microcentrifuge tubes for each dapoxetine concentration and time point.

-

To each tube, add the components in the following order:

-

Phosphate Buffer (to make up the final volume).

-

Dapoxetine working solution.

-

HLM suspension.

-

-

Pre-incubation: Vortex gently and pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. Causality Insight: This step ensures all components reach thermal equilibrium before the reaction is initiated.[16]

-

Initiation: Start the enzymatic reaction by adding the NADPH solution.

-

Incubation: Incubate at 37°C with gentle agitation for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.[10][16]

Step 3: Reaction Termination and Sample Processing

-

Quenching: Stop the reaction by adding 2-4 volumes of the cold quenching solution (e.g., acetonitrile with internal standard). Causality Insight: The organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.

-

Protein Precipitation: Vortex the samples vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., >10,000 g or 3000 rpm) for 5-10 minutes to pellet the precipitated protein.[10][11]

-

Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

Step 4: Analytical Quantification (LC-MS/MS)

-

Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying dapoxetine and N-demethyl dapoxetine.

-

Generate a standard curve using the N-demethyl dapoxetine analytical standard to convert peak area ratios (analyte/IS) into concentrations.

| Parameter | Recommended Condition | Rationale / Reference |

| Enzyme Source | Pooled Human Liver Microsomes (HLMs) | Represents an average of the population and contains key CYP enzymes.[10][11] |

| Protein Conc. | 0.4 - 0.5 mg/mL | Balances metabolic activity with substrate depletion; a common standard.[15][16] |

| Substrate Conc. | 1 - 1000 µM (for kinetics) | Wide range to saturate the enzyme and accurately model Michaelis-Menten kinetics.[16] |

| Cofactor | 1-10 mM NADPH (or regenerating system) | Ensures the cofactor is not rate-limiting for the CYP-mediated reaction.[16] |

| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Mimics physiological pH and provides buffering capacity.[10][15] |

| Incubation Temp. | 37°C | Physiological temperature for optimal enzyme activity.[10][15][16] |

| Incubation Time | 30 - 60 minutes | Must be within the linear range of metabolite formation.[10][16] |

| Quenching Solvent | Cold Acetonitrile with Internal Standard | Efficiently stops the reaction and precipitates proteins for clean sample analysis.[15][17] |

| Table 1: Typical Experimental Conditions for Dapoxetine N-demethylation in HLMs. |

Data Analysis and Interpretation

Michaelis-Menten Kinetics

By plotting the rate of N-demethyl dapoxetine formation (V, in pmol/min/mg protein) against the dapoxetine concentration ([S], in µM), the kinetic parameters Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

-

Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's apparent affinity for the substrate.

-

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Intrinsic Clearance (CLᵢₙₜ): Calculated as Vₘₐₓ / Kₘ. This value represents the theoretical maximum clearance of a drug by a metabolic pathway and is a key parameter for predicting in vivo hepatic clearance.

| Parameter | Example Value | Interpretation |

| Kₘ | 15 µM | Represents the apparent affinity of the responsible CYP enzymes for dapoxetine. |

| Vₘₐₓ | 150 pmol/min/mg | The maximum rate of N-demethyl dapoxetine formation under these conditions. |

| CLᵢₙₜ (Vₘₐₓ/Kₘ) | 10 µL/min/mg | Intrinsic ability of the liver microsomes to metabolize the drug via this pathway. |

| Table 2: Example Michaelis-Menten Kinetic Parameters for Dapoxetine N-demethylation. |

Reaction Phenotyping: Identifying the Responsible Enzymes

To confirm the roles of CYP2D6 and CYP3A4, chemical inhibition and recombinant enzyme assays are performed.

-

Chemical Inhibition: The standard HLM assay is repeated in the presence and absence of known selective inhibitors for specific CYP enzymes. A significant reduction in N-demethyl dapoxetine formation in the presence of an inhibitor points to the involvement of that enzyme.[16]

-

Recombinant Enzymes: Dapoxetine is incubated individually with cDNA-expressed recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4). The formation of N-demethyl dapoxetine confirms the enzyme's capability to perform the reaction.[16]

| Enzyme Target | Selective Inhibitor | Typical Concentration |

| CYP2D6 | Quinidine | 0.5, 1, 10 µM |

| CYP3A4 | Ketoconazole or Troleandomycin (TAO) | 0.5, 1, 10 µM |

| CYP2C19 | Sulphaphenazole | 5, 20, 100 µM |

| CYP1A2 | Furafylline | 0.1, 1, 10 µM |

| Table 3: Key CYP450 Enzymes and Their Selective Chemical Inhibitors.[16] |

Conclusion

The in vitro N-demethylation of dapoxetine is a critical metabolic pathway mediated primarily by CYP2D6 and CYP3A4. The methodologies detailed in this guide, centered on the use of human liver microsomes coupled with LC-MS/MS analysis, provide a robust framework for characterizing the kinetics and enzymology of this reaction. The data generated from these studies—including metabolic stability, Kₘ, Vₘₐₓ, and specific enzyme contributions—are fundamental to modern drug development, enabling a deeper understanding of dapoxetine's pharmacology and informing its safe and effective clinical use.

References

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). National Institutes of Health. [Link]

-

Dapotin | 30 mg | Tablet. (n.d.). MedEx. [Link]

-

Abdel-Tawab, R., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. MDPI. [Link]

-

Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine. (2018). National Institutes of Health. [Link]

-

Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Gibco. [Link]

-

Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. (2015). ResearchGate. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2023). protocols.io. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2020). ResearchGate. [Link]

-

Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. (2021). Journal of Pharmaceutical Research International. [Link]

-

Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Dapoxetine In Premature Ejaculation. (2021). ResearchGate. [Link]

-

High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. (2020). PubMed. [Link]

-

Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). National Institutes of Health. [Link]

-

Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. (2016). Indian Journal of Pharmaceutical Sciences. [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. [Link]

-

Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022). MDPI. [Link]

-

DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

-

Dapoxetine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Effects of CYP2D6 *10 and *41 Variants in Healthy Chinese Men on the Pharmacokinetics of Dapoxetine. (2021). R Discovery. [Link]

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). ResearchGate. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. [Link]

-

Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. (2014). ResearchGate. [Link]

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). PubMed. [Link]

-

Preparation method of (S)-N-demethyl dapoxetine. (2016). SciSpace. [Link]

-

DVS-233 (Wy-45233): In Vitro Metabolism In. (n.d.). U.S. Food and Drug Administration. [Link]

-

Formulation Development and Evaluation of Dapoxetine Hydrochloride Tablets Approved for the Treatment of Premature Ejaculation. (2014). ResearchGate. [Link]

-

Structures of the analytes and Phase I metabolic pathway of dapoxetine by CYP2D6 enzyme. (n.d.). ResearchGate. [Link]

-

Validated Stability -Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine. (2017). Walsh Medical Media. [Link]

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). Semantic Scholar. [Link]

-

Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation. (2012). National Institutes of Health. [Link]

-

STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. (2014). Acta Poloniae Pharmaceutica. [Link]

-

Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. (2001). British Journal of Clinical Pharmacology. [Link]

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dapotin | 30 mg | Tablet | ডেপোটিন ৩০ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. oyc.co.jp [oyc.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Pharmacological Profile of Racemic N-Demethyl Dapoxetine: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the pharmacological profile of racemic N-Demethyl Dapoxetine, the primary active metabolite of Dapoxetine. Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first approved oral medication for the on-demand treatment of premature ejaculation (PE).[1][2] Understanding the pharmacological characteristics of its main metabolite is crucial for a comprehensive assessment of the parent drug's mechanism of action, efficacy, and overall clinical profile. This document details the synthesis, mechanism of action, pharmacokinetics, and analytical methodologies pertinent to the study of racemic N-Demethyl Dapoxetine, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, exerts its therapeutic effect by inhibiting the serotonin transporter (SERT), thereby increasing synaptic serotonin levels.[2][3] Unlike other SSRIs utilized off-label for PE, dapoxetine is characterized by rapid absorption and elimination, making it suitable for on-demand dosing.[3] Following administration, dapoxetine is extensively metabolized in the liver and kidneys, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[2][3] This metabolic process yields several metabolites, with N-Demethyl Dapoxetine (Desmethyldapoxetine) being a principal active metabolite.[3] While present in the plasma at lower concentrations than the parent drug, its pharmacological activity contributes to the overall clinical effects of dapoxetine. This guide focuses on the racemic form of N-Demethyl Dapoxetine to provide a broad understanding of its intrinsic properties.

Chemical Profile and Synthesis

Chemical Name: (±)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Molecular Formula: C₂₀H₂₁NO

Molecular Weight: 291.39 g/mol

Synthesis of Racemic N-Demethyl Dapoxetine

A plausible synthetic route to racemic N-Demethyl Dapoxetine can be adapted from established methods for Dapoxetine synthesis.[4] A common approach involves the reaction of 1-naphthol with 3-chloro-1-phenylpropan-1-one, followed by reductive amination with methylamine.

Experimental Protocol: Synthesis of Racemic N-Demethyl Dapoxetine

-

Step 1: Synthesis of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.

-

To a solution of 1-naphthol in a suitable solvent such as acetonitrile, add a base like potassium carbonate.

-

Add 3-chloro-1-phenylpropan-1-one to the mixture.

-

Heat the reaction mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

-

-

Step 2: Reductive Amination to form Racemic N-Demethyl Dapoxetine.

-

Dissolve the product from Step 1 in a suitable solvent like methanol.

-

Add an aqueous solution of methylamine.

-

Introduce a reducing agent, such as sodium borohydride, in portions at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield racemic N-Demethyl Dapoxetine. The product can be further purified by column chromatography or crystallization.

-

Pharmacological Profile

Mechanism of Action

Similar to its parent compound, N-Demethyl Dapoxetine is a selective serotonin reuptake inhibitor.[3] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The ejaculatory process is, in part, regulated by central serotonergic pathways, and the augmentation of serotonin activity is the presumed mechanism for the delay in ejaculation.[5]

Transporter Binding Affinity and Selectivity

While specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for racemic N-Demethyl Dapoxetine are not extensively published, it is reported to be roughly equipotent to dapoxetine .[4] Dapoxetine itself is a potent SSRI with a high affinity for the serotonin transporter and lower affinity for the norepinephrine (NET) and dopamine (DAT) transporters.[6][7]

Table 1: Comparative Transporter Inhibition Profile of Dapoxetine

| Transporter | Inhibition Potency (Dapoxetine) |

| Serotonin Transporter (SERT) | High |

| Norepinephrine Transporter (NET) | Moderate |

| Dopamine Transporter (DAT) | Low |

Based on the available literature, N-Demethyl Dapoxetine is expected to exhibit a similar profile of high potency and selectivity for SERT.

Experimental Protocol: In Vitro Transporter Binding Assay

A competitive radioligand binding assay can be employed to determine the binding affinity of racemic N-Demethyl Dapoxetine for monoamine transporters.

-

Preparation of Membranes:

-

Utilize cell lines stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporters (e.g., HEK293 cells).

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]citalopram for hSERT), and varying concentrations of racemic N-Demethyl Dapoxetine.

-

Incubate the plate to allow for binding equilibrium to be reached.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Pharmacokinetic Profile

The pharmacokinetics of N-Demethyl Dapoxetine are intrinsically linked to the metabolism of the parent drug, Dapoxetine.

Formation and Metabolism

Dapoxetine undergoes rapid and extensive metabolism, primarily through N-demethylation and N-oxidation.[5] N-Demethylation, mediated by CYP2D6 and CYP3A4, results in the formation of N-Demethyl Dapoxetine.[2][3] This metabolite is also pharmacologically active and is further metabolized.

Caption: Metabolic pathway of Dapoxetine.

Pharmacokinetic Parameters

The pharmacokinetics of N-Demethyl Dapoxetine are characterized by its formation from the parent drug and its own elimination profile. While specific parameters for the racemic metabolite are not detailed, studies on Dapoxetine provide insights. The terminal half-life of Dapoxetine's metabolites is approximately 18.7 to 21.9 hours for single doses of 30 mg and 60 mg of the parent drug, respectively.[4] The pharmacokinetics of desmethyldapoxetine are not significantly affected by multiple dosing of dapoxetine.[6]

Table 2: Pharmacokinetic Parameters of Dapoxetine and its Metabolites

| Parameter | Dapoxetine (60 mg dose) | Desmethyldapoxetine |

| Tₘₐₓ (h) | ~1.3 | - |

| Terminal t₁/₂ (h) | ~21.9 | ~20-22 |

| Protein Binding | >99% | 98.5%[5] |

Data for Desmethyldapoxetine are inferred from studies of Dapoxetine administration.

Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of racemic N-Demethyl Dapoxetine can be assessed using human liver microsomes.

-

Incubation Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and racemic N-Demethyl Dapoxetine at a known concentration.

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the remaining concentration of N-Demethyl Dapoxetine.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining N-Demethyl Dapoxetine against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Analytical Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantitative analysis of N-Demethyl Dapoxetine in biological matrices due to its high sensitivity and selectivity.

Experimental Protocol: Bioanalytical Method for N-Demethyl Dapoxetine in Plasma

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a deuterated analog of N-Demethyl Dapoxetine).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both N-Demethyl Dapoxetine and the internal standard.

-

-

Method Validation:

-

The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

-

Conclusion

Racemic N-Demethyl Dapoxetine is a primary active metabolite of Dapoxetine that contributes to the overall pharmacological effect of the parent drug. Its profile as a potent and selective serotonin reuptake inhibitor, with pharmacokinetic properties that allow for its persistence in the body, is a key aspect of the clinical efficacy of Dapoxetine. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacokinetics, and analytical methodologies for racemic N-Demethyl Dapoxetine, serving as a foundational resource for further research and development in the field of sexual medicine and neuropharmacology. Further quantitative studies on the binding affinities and functional activities of the individual enantiomers of N-Demethyl Dapoxetine would provide a more nuanced understanding of its pharmacological profile.

References

- Dapoxetine: a new option in the medical management of premature ejacul

- Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejacul

- Dapoxetine - Wikipedia. (n.d.).

- Application Notes and Protocols for Radioligand Binding Assays with Talopram - Benchchem. (n.d.).

- A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. (n.d.).

- Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejacul

- Table 2 Pharmacokinetic parameters of dapoxetine and desmethyl...

- Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.).

- Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.).

- Dapoxetine - Wikipedia. (n.d.).

- Enzyme Inhibitor Terms and Calcul

- Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. (n.d.).

- BMC Pharmacology. (n.d.).

- Table 2 Pharmacokinetic parameters of dapoxetine and desmethyl...

- Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejacul

- Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central. (n.d.).

- Dapoxetine: a new option in the medical management of premature ejacul

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (n.d.).

- Dapoxetine – Knowledge and References - Taylor & Francis. (n.d.).

- Dapoxetine Serotonin Transporter inhibitor - Selleck Chemicals. (n.d.).

- Overview of Monoamine Transporters - PMC - PubMed Central. (n.d.).

- What is the mechanism of Dapoxetine Hydrochloride?

- Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies - ResearchG

- Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejacul

- Dumax | 30 mg | Tablet | ডিউম্যাক্স ৩০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx. (n.d.).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]

- 3. Dapoxetine - Wikipedia [en.wikipedia.org]

- 4. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. read.qxmd.com [read.qxmd.com]

An In-Depth Technical Guide to the Mechanism of Action of rac N-Demethyl Dapoxetine as a Selective Serotonin Reuptake Inhibitor (SSRI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of rac N-Demethyl Dapoxetine, an active metabolite of the short-acting selective serotonin reuptake inhibitor (SSRI) dapoxetine. Dapoxetine is clinically approved for the treatment of premature ejaculation. This document delves into the core molecular interactions of N-Demethyl Dapoxetine with the human serotonin transporter (SERT), its primary pharmacological target. It synthesizes available data on its binding affinity and functional potency, contextualizing its role as a significant contributor to the therapeutic effects of its parent compound. Furthermore, this guide presents detailed, field-proven experimental protocols for the in-vitro characterization of SERT inhibitors, offering researchers a practical framework for investigating compounds within this class.

Introduction: The Significance of N-Demethyl Dapoxetine

Dapoxetine, a member of the SSRI class, was initially developed as an antidepressant. However, its unique pharmacokinetic profile, characterized by rapid absorption and elimination, made it unsuitable for chronic depression treatment but ideal for on-demand management of premature ejaculation.[1] Upon administration, dapoxetine is extensively metabolized in the liver and kidneys by cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[2] This metabolic process yields several metabolites, most notably N-Demethyl Dapoxetine (desmethyldapoxetine), N,N-didesmethyldapoxetine, and dapoxetine-N-oxide.[3]

Molecular Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)

The therapeutic effect of SSRIs is mediated by their interaction with the serotonin transporter (SERT), a presynaptic membrane protein responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1]

This compound exerts its pharmacological effect through the same mechanism: potent and selective inhibition of SERT. This inhibition leads to a subsequent potentiation of serotonin's action at pre- and postsynaptic receptors, which is presumed to be the underlying mechanism for its clinical efficacy in delaying ejaculation.[5][6]

Potency at the Serotonin Transporter

In-vitro studies are essential for quantifying the potency of a compound as an SSRI. This is typically determined by its half-maximal inhibitory concentration (IC50) in functional assays that measure the inhibition of serotonin reuptake. Available data indicates that this compound is a highly potent inhibitor of SERT, with a potency that is comparable to, or even slightly greater than, its parent compound, dapoxetine.

| Compound | Serotonin Reuptake Inhibition (IC50) |

| Dapoxetine | 1.12 nM[5] |

| This compound | < 1.0 nM[5] |

| Didesmethyldapoxetine | 2.0 nM[5] |

| Dapoxetine-N-oxide | 282 nM[5] |

Table 1: Comparative in-vitro potency of dapoxetine and its metabolites in inhibiting serotonin reuptake.

The sub-nanomolar IC50 value for this compound underscores its significant contribution to the overall SSRI activity observed after the administration of dapoxetine.

Selectivity Profile

A critical aspect of an SSRI's pharmacological profile is its selectivity for the serotonin transporter over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). Higher selectivity for SERT generally translates to a more targeted therapeutic effect and a potentially more favorable side-effect profile.

| Compound | SERT Inhibition (IC50) | NET Inhibition (IC50) | DAT Inhibition (IC50) |

| Dapoxetine | 1.12 nM[1] | 202 nM[1] | 1720 nM[1] |

Table 2: In-vitro selectivity profile of dapoxetine for monoamine transporters.

Given that this compound is "roughly equipotent to dapoxetine," it is reasonable to infer a similar selectivity profile, though empirical data is needed for confirmation.[2] The significantly lower potency of dapoxetine at NET and DAT suggests that the therapeutic effects are primarily driven by its action on the serotonergic system.

Metabolism and Pharmacokinetics

The metabolic pathway of dapoxetine is a key determinant of its overall pharmacological effect, with N-demethylation being a primary route.

Dapoxetine is rapidly absorbed, reaching maximum plasma concentrations (Cmax) approximately 1-2 hours after oral administration.[6] It has a relatively short initial half-life of about 1.5 hours.[7] The active metabolite, this compound, has 98.5% plasma protein binding.[6] While its plasma concentrations are lower than the parent drug, its high potency at SERT ensures its contribution to the overall pharmacological effect.

Experimental Protocols for In-Vitro Characterization

The following protocols provide a framework for the in-vitro characterization of compounds like this compound as SSRIs. These are standard, robust methods used in drug discovery and pharmacology.

Radioligand Binding Assay for SERT Affinity (Ki)

This assay determines the binding affinity of a test compound for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to SERT.

Principle: A competitive binding assay is performed using a known high-affinity radioligand for SERT, such as [³H]-citalopram. The test compound (unlabeled) is introduced at various concentrations to compete for the binding sites. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined and used to calculate the binding affinity constant (Ki).

Step-by-Step Methodology:

-

Preparation of Cell Membranes:

-

Culture cells stably expressing the human serotonin transporter (hSERT), such as HEK293 cells.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, radioligand (e.g., [³H]-citalopram at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites, and the cell membrane preparation.

-

Competitive Binding: Add assay buffer, radioligand, serial dilutions of the test compound (this compound), and the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Serotonin Reuptake Inhibition Assay (IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals containing functional transporters.

Principle: Synaptosomes are prepared from brain tissue and incubated with a radiolabeled substrate of SERT, typically [³H]-serotonin. The amount of radioactivity taken up into the synaptosomes is measured in the presence and absence of various concentrations of the test compound. The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is determined.

Step-by-Step Methodology:

-

Preparation of Synaptosomes:

-

Euthanize a rodent (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum or whole brain).

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Perform differential centrifugation to isolate the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Pre-incubate the synaptosomal preparation with various concentrations of the test compound (this compound) or vehicle.

-

-

Initiation of Uptake:

-

Add [³H]-serotonin to initiate the uptake reaction.

-

-

Incubation: Incubate at a physiological temperature (e.g., 37°C) for a short period to measure the initial rate of uptake (e.g., 5-15 minutes).

-

Termination of Uptake:

-

Stop the reaction by rapidly filtering the synaptosomes through a glass fiber filter mat and washing with ice-cold buffer.

-

-

Scintillation Counting:

-

Measure the radioactivity retained on the filters, which corresponds to the amount of [³H]-serotonin taken up by the synaptosomes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound is a potent and active metabolite of dapoxetine that significantly contributes to the parent drug's overall mechanism of action as a selective serotonin reuptake inhibitor. Its high potency at the serotonin transporter, as evidenced by its sub-nanomolar IC50 value for reuptake inhibition, establishes it as a key player in the modulation of the serotonergic system. While a complete in-vitro selectivity profile remains to be fully elucidated in the public domain, the available data on dapoxetine suggests a strong preference for the serotonin transporter. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel SSRI candidates, facilitating continued research and development in this critical therapeutic area.

References

-

Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. (2007). Therapeutics and Clinical Risk Management, 3(2), 277–289. [Link]

-

SUMMARY OF PRODUCT CHARACTERISTICS. (n.d.). Retrieved from [Link]

-

Dapoxetine: a new option in the medical management of premature ejaculation. (2011). Therapeutic Advances in Urology, 3(5), 237–253. [Link]

-

Dapotin | 30 mg | Tablet. (n.d.). MedEx. Retrieved from [Link]

-

Dapoxetine pharmacokinetics. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. (2011). The Journal of Sexual Medicine, 8(2), 524–539. [Link]

-

Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. (n.d.). ResearchGate. Retrieved from [Link]

-

Dapoxetine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Dapoxetine. (n.d.). Wikipedia. Retrieved from [Link]

-

Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. (2006). Clinical Pharmacokinetics, 45(3), 327–335. [Link]

-

Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2009). BMC Pharmacology, 9, 1. [Link]

-

Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. (2006). BJU International, 97(2), 311–315. [Link]

-

Pharmacokinetic characteristics of dapoxetine compared with paroxetine and sertraline. (n.d.). ResearchGate. Retrieved from [Link]

-

Dapoxetine: an evidence-based review of its effectiveness in treatment of premature ejaculation. (2012). Core Evidence, 7, 1–14. [Link]

-

Dapoxetine and the treatment of premature ejaculation. (2013). Translational Andrology and Urology, 2(4), 301–311. [Link]

-

Comparison of paroxetine and dapoxetine, a novel selective serotonin reuptake inhibitor in the treatment of premature ejaculation. (2014). Urology Annals, 6(3), 223–228. [Link]

-

Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022). Molecules, 27(8), 2603. [Link]

-

Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2009). BMC Pharmacology, 9, 1. [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience, 11(15), 2335–2348. [Link]

-

Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dapoxetine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 6. Dapotin | 30 mg | Tablet | ডেপোটিন ৩০ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. researchgate.net [researchgate.net]

The Untapped Potential of rac N-Demethyl Dapoxetine: A Technical Guide to Exploring Therapeutic Avenues

For the attention of Researchers, Scientists, and Drug Development Professionals.